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Benzoic acid, 2-(3-ethylbenzoyl)-

Cat. No.: B12551737
CAS No.: 142354-70-9
M. Wt: 254.28 g/mol
InChI Key: ITPACMXBZIUYPS-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Benzophenone (B1666685) Analogues

The chemical architecture of Benzoic acid, 2-(3-ethylbenzoyl)- positions it at the intersection of two important classes of organic compounds: benzoic acid derivatives and benzophenone analogues.

Benzoic acid derivatives are a broad class of compounds characterized by a carboxylic acid group attached to a benzene (B151609) ring. They are ubiquitous in both nature and industry. Benzoic acid itself is a precursor for the synthesis of many other organic substances. researchgate.net Derivatives of benzoic acid are fundamental in the production of plasticizers, food preservatives, and topical antiseptics. researchgate.net Their reactivity, primarily centered on the carboxylic acid group, allows for the formation of esters, amides, and acid chlorides, making them indispensable building blocks in synthetic chemistry. moravek.com

Benzophenone analogues , on the other hand, are diaryl ketones, with the parent compound being benzophenone ((C₆H₅)₂CO). wikipedia.org These compounds are widely recognized for their applications in photochemistry, where they serve as efficient photosensitizers. wikipedia.org Their ability to absorb UV light and transfer the energy to other molecules is harnessed in processes like photocuring of inks and coatings. Furthermore, the benzophenone scaffold is a common structural motif in medicinal chemistry and is used in the manufacture of pharmaceuticals and fragrances. nih.govacs.org The synthesis of benzophenones often involves the Friedel-Crafts acylation, a cornerstone reaction in organic chemistry. wikipedia.orgoregonstate.edu

Benzoic acid, 2-(3-ethylbenzoyl)- uniquely combines these two functionalities. The presence of the carboxylic acid group from the benzoic acid portion and the ketone linkage of the benzophenone structure provides multiple reactive sites, allowing for sequential and selective chemical modifications.

Significance in Modern Synthetic Pathways and Methodologies

The primary significance of Benzoic acid, 2-(3-ethylbenzoyl)- in modern synthetic chemistry lies in its role as a key intermediate, particularly in the synthesis of anthraquinone (B42736) derivatives. Specifically, it is a direct precursor to 2-ethylanthraquinone, an essential compound used in the industrial production of hydrogen peroxide. patsnap.com

The most critical reaction involving 2-(3-ethylbenzoyl)benzoic acid is its intramolecular cyclization. This transformation is typically achieved by heating the compound in the presence of a strong acid, such as sulfuric acid. The reaction proceeds via an electrophilic substitution mechanism where the carboxylic acid group, or more accurately its activated form, acylates the electron-rich ethyl-substituted benzene ring, leading to the formation of the tricyclic anthraquinone core and the elimination of a water molecule. chegg.com

The synthesis of Benzoic acid, 2-(3-ethylbenzoyl)- itself is a classic example of the Friedel-Crafts acylation reaction . In this process, phthalic anhydride (B1165640) is reacted with ethylbenzene (B125841) in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). patsnap.comgoogle.com The ethylbenzene undergoes acylation by the phthalic anhydride, resulting in the formation of the desired 2-(3-ethylbenzoyl)benzoic acid. Variations of this method exist, exploring different solvents and catalysts to improve yield and reduce environmental impact. patsnap.comgoogle.com

The strategic importance of this compound is therefore twofold: it demonstrates a practical application of the foundational Friedel-Crafts reaction and serves as an indispensable building block for valuable industrial chemicals.

Historical Development of Related Chemical Scaffolds

The chemical foundations upon which Benzoic acid, 2-(3-ethylbenzoyl)- is built have a rich history. The story of its related scaffolds is intertwined with major advancements in organic chemistry.

Benzoic acid was first described in the 16th century. Its purification and the determination of its structure were significant milestones in the early days of chemistry. Methods for preparing highly pure benzoic acid, such as through the hydrolysis of purified benzoyl chloride or the oxidation of toluene, were extensively studied to establish it as a standard for calorimetry. nist.gov

The development of the benzophenone scaffold is inseparable from the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. This reaction, which involves the acylation or alkylation of an aromatic ring, revolutionized the synthesis of aromatic ketones like benzophenone. acs.orgoregonstate.edu Early methods involved reacting benzene with benzoyl chloride using an aluminum chloride catalyst. google.com This breakthrough provided a general and powerful tool for creating carbon-carbon bonds to aromatic rings, paving the way for the synthesis of a vast array of complex aromatic compounds, including 2-aroylbenzoic acids like the title compound. dissertationtopic.net The reaction of phthalic anhydride with aromatic compounds to form 2-benzoylbenzoic acids became a standard method for preparing intermediates for dyes and other functional molecules. chegg.comgoogle.com

The continuous refinement of these historical reactions remains an active area of research, with modern methodologies focusing on greener catalysts, such as ionic liquids or solid acids, to replace the traditionally used and less environmentally friendly aluminum chloride. google.comdissertationtopic.net

Data Tables

Table 1: Physicochemical Properties of Benzoic Acid, 2-(4-ethylbenzoyl)-

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₃ nih.gov
Molecular Weight254.28 g/mol nih.gov
IUPAC Name2-(4-ethylbenzoyl)benzoic acid nih.gov
CAS Number1151-14-0 nih.gov
AppearanceWhite solid nih.gov

Table 2: Key Synthetic Reactions

Reaction NameDescriptionReactantsProduct
Friedel-Crafts AcylationSynthesis of the title compound's isomer.Phthalic anhydride, Ethylbenzene, Aluminum trichloride2-(4'-ethylbenzoyl) benzoic acid patsnap.com
Intramolecular CyclizationFormation of an anthraquinone core from a 2-aroylbenzoic acid.2-Benzoylbenzoic acid, Sulfuric acidAnthraquinone chegg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B12551737 Benzoic acid, 2-(3-ethylbenzoyl)- CAS No. 142354-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142354-70-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-(3-ethylbenzoyl)benzoic acid

InChI

InChI=1S/C16H14O3/c1-2-11-6-5-7-12(10-11)15(17)13-8-3-4-9-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)

InChI Key

ITPACMXBZIUYPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Benzoic Acid, 2 3 Ethylbenzoyl

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Benzoic acid, 2-(3-ethylbenzoyl)- (1) reveals several logical bond disconnections that form the basis for plausible synthetic routes. The most apparent disconnection is the carbon-carbon bond of the ketone, which links the two aromatic rings. This leads to two primary retrosynthetic pathways, as illustrated below:

Figure 1: Retrosynthetic Analysis of Benzoic acid, 2-(3-ethylbenzoyl)-

Generated code

A visual representation of the retrosynthetic pathways for the target molecule.

Disconnection A (Acylation Route): This pathway involves a disconnection of the acyl C-Ar bond, suggesting a Friedel-Crafts acylation or a related reaction. This leads to phthalic anhydride (B1165640) (or a derivative) and ethylbenzene (B125841) as the primary starting materials. This is a classical and often direct approach to 2-aroylbenzoic acids.

Disconnection B (Cross-Coupling Route): This disconnection breaks the bond between the carbonyl carbon and the second aromatic ring. This suggests a cross-coupling reaction, where a pre-functionalized benzoic acid derivative is coupled with a 3-ethylphenyl component. This approach offers flexibility in the choice of coupling partners and reaction conditions.

These two fundamental disconnections guide the development of the targeted synthesis routes discussed in the following sections.

Targeted Synthesis Routes

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised to construct the Benzoic acid, 2-(3-ethylbenzoyl)- framework. These routes leverage well-established reaction classes in organic synthesis.

Acylation Reactions and Variants

The most direct and industrially relevant method for the synthesis of 2-aroylbenzoic acids is through Friedel-Crafts acylation. saskoer.cadocumentsdelivered.comprepchem.comdissertationtopic.netresearchgate.net In the context of synthesizing Benzoic acid, 2-(3-ethylbenzoyl)- , this would involve the reaction of phthalic anhydride with ethylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). saskoer.calibretexts.org

The reaction proceeds via the formation of an acylium ion intermediate from phthalic anhydride and the Lewis acid, which then undergoes electrophilic aromatic substitution with ethylbenzene. nih.govyoutube.com A subsequent hydrolysis step yields the final product. A patent for the synthesis of the isomeric 2-(4'-ethylbenzoyl)benzoic acid describes a similar process using ethylbenzene, phthalic anhydride, and aluminum trichloride (B1173362) in a solvent like nitrobenzene (B124822) or nitromethane. acs.org

A key challenge in this approach is controlling the regioselectivity of the acylation of ethylbenzene. The ethyl group is an ortho-, para-directing group, meaning that the primary products expected are the 2-(2-ethylbenzoyl)benzoic acid and 2-(4-ethylbenzoyl)benzoic acid isomers. The desired 2-(3-ethylbenzoyl)benzoic acid (meta-acylation product) would likely be a minor product under standard Friedel-Crafts conditions. oregonstate.edu Achieving meta-selectivity often requires specialized catalysts or strategic blocking of the more reactive ortho and para positions.

Acylation VariantAcylating AgentAromatic SubstrateCatalystTypical YieldReference
Friedel-Crafts AcylationPhthalic anhydrideEthylbenzeneAlCl₃Moderate to Good (for mixed isomers) dissertationtopic.netgoogle.com
Friedel-Crafts Acylation3-Ethylbenzoyl chlorideBenzene (B151609)AlCl₃Good chemicalbook.comnih.gov

This table summarizes common acylation approaches for diaryl ketones.

An alternative acylation strategy involves reversing the roles of the reactants. Here, 3-ethylbenzoyl chloride would be used to acylate a protected benzoic acid derivative or benzene itself, followed by functionalization to introduce the carboxylic acid group. The synthesis of 3-ethylbenzoyl chloride can be achieved from 3-ethylbenzoic acid and a chlorinating agent like thionyl chloride.

Cross-Coupling Strategies for Benzoic Acid, 2-(3-ethylbenzoyl)- Framework Construction

Modern cross-coupling reactions offer powerful alternatives for constructing the diaryl ketone core of Benzoic acid, 2-(3-ethylbenzoyl)- . These methods often provide greater functional group tolerance and can overcome the regioselectivity issues associated with Friedel-Crafts acylation.

A prominent example is the Suzuki-Miyaura coupling reaction . nih.govyoutube.commdpi.com This palladium-catalyzed reaction could involve the coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with 3-ethylphenylboronic acid, followed by a carbonylation step or direct coupling with an acyl partner. rsc.orgacs.orgnih.gov Recent advancements have focused on the carbonylative Suzuki-Miyaura coupling, where carbon monoxide is incorporated to form the ketone functionality directly. rsc.orgresearchgate.net

Another relevant cross-coupling method is the Fukuyama coupling , which involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium. rawdatalibrary.net In this context, a thioester of a benzoic acid derivative could be coupled with a 3-ethylphenylzinc reagent.

Cross-Coupling ReactionCoupling Partner 1Coupling Partner 2CatalystKey FeaturesReference
Suzuki-Miyaura CouplingMethyl 2-bromobenzoate3-Ethylphenylboronic acidPd catalystHigh functional group tolerance nih.govmdpi.comrsc.org
Carbonylative Suzuki Coupling2-Bromobenzoic acid derivative3-Ethylphenylboronic acid + COPd catalystDirect ketone formation rsc.orgresearchgate.net
Fukuyama CouplingBenzoic acid thioester derivative3-Ethylphenylzinc halidePd catalystMild reaction conditions rawdatalibrary.net

This table outlines key cross-coupling strategies for the synthesis of the target compound.

Multi-Component Reactions Leading to Benzoic Acid, 2-(3-ethylbenzoyl)-

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. nih.govbeilstein-journals.org While specific MCRs leading directly to Benzoic acid, 2-(3-ethylbenzoyl)- are not extensively documented, the principles of MCRs can be applied to construct the core structure. For instance, a reaction involving a benzoic acid derivative, an amine, and a third component providing the necessary carbon atom could potentially be adapted. nih.gov The development of novel MCRs remains an active area of research and could provide a streamlined synthesis of this and related compounds in the future.

Chemo-, Regio-, and Stereoselective Synthesis of Benzoic Acid, 2-(3-ethylbenzoyl)-

The concepts of chemo-, regio-, and stereoselectivity are crucial in the synthesis of a specific isomer like Benzoic acid, 2-(3-ethylbenzoyl)- .

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For instance, during a cross-coupling reaction, the catalyst must selectively activate the C-X bond (where X is a halide or triflate) without reacting with other functional groups present in the starting materials. nih.govresearchgate.net

Regioselectivity: As highlighted in the discussion of Friedel-Crafts acylation, regioselectivity is a major consideration. The acylation of ethylbenzene typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product. oregonstate.edu To achieve a regioselective synthesis of the 3-substituted product, one might need to employ directing groups or use alternative strategies like cross-coupling where the regiochemistry is pre-defined in the coupling partners. Some modern catalytic systems have shown promise in altering the innate regioselectivity of classical reactions. rawdatalibrary.netacgpubs.org

Stereoselectivity: For the target molecule, Benzoic acid, 2-(3-ethylbenzoyl)- , there are no stereocenters, so stereoselectivity is not a primary concern in its synthesis. However, in the synthesis of related chiral molecules, controlling the three-dimensional arrangement of atoms would be paramount. documentsdelivered.comresearchgate.net

Catalyst Development and Optimization in Benzoic Acid, 2-(3-ethylbenzoyl)- Synthesis

The choice and development of catalysts are central to the efficiency and selectivity of the synthetic routes to Benzoic acid, 2-(3-ethylbenzoyl)- .

In Friedel-Crafts acylation , while AlCl₃ is the traditional catalyst, its stoichiometric requirement and generation of acidic waste have prompted the search for more sustainable alternatives. researchgate.net These include solid acid catalysts like zeolites, clays (B1170129), and heteropolyacids, which can be more environmentally friendly and easier to separate from the reaction mixture. acs.orgnih.gov The development of catalysts that can favor the less common meta-acylation of alkylbenzenes is a significant research goal.

For cross-coupling reactions , palladium-based catalysts are predominant. acs.orgnih.govliv.ac.ukresearchgate.net Catalyst optimization involves the selection of appropriate ligands, which can influence the reactivity, stability, and selectivity of the catalytic system. Phosphine ligands are commonly used, but ligand-free systems are also being developed to simplify the reaction setup and reduce costs. mdpi.com The development of highly active catalysts that can function at low loadings and under mild conditions is a continuous effort in this field.

Reaction TypeCatalyst ClassExamplesKey AdvantagesReference
Friedel-Crafts AcylationLewis AcidsAlCl₃, FeCl₃High reactivity saskoer.cathieme-connect.com
Solid AcidsZeolites, ClaysReusability, environmentally benign acs.orgresearchgate.net
Cross-CouplingPalladium CatalystsPd(PPh₃)₄, Pd(OAc)₂High efficiency and selectivity nih.govmdpi.comrsc.org

This table presents a summary of catalysts used in the synthesis of the target compound and its analogues.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most traditional approach for the synthesis of benzoylbenzoic acid derivatives. The archetypal Friedel-Crafts acylation employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a stoichiometric amount. organic-chemistry.org

In the context of producing "Benzoic acid, 2-(3-ethylbenzoyl)-", the reaction would involve the acylation of ethylbenzene with phthalic anhydride. The ethyl group of ethylbenzene is an activating group and directs incoming electrophiles to the ortho and para positions. Consequently, the primary product of this reaction under standard conditions is "Benzoic acid, 2-(4-ethylbenzoyl)-". oregonstate.edu However, the formation of the meta isomer, "Benzoic acid, 2-(3-ethylbenzoyl)-", can occur, albeit typically as a minor product. oregonstate.edu

The mechanism involves the formation of an acylium ion from the reaction of phthalic anhydride with the Lewis acid catalyst. This electrophile then attacks the ethylbenzene ring. The stability of the resulting carbocation intermediate (arenium ion) determines the regioselectivity. While ortho and para attacks are electronically favored due to the electron-donating nature of the ethyl group, steric hindrance can disfavor the ortho position. alexandonian.com The formation of the meta isomer is generally less favored electronically but can be influenced by factors such as reaction temperature and catalyst choice. chemguide.co.uklibretexts.org

Research on the acylation of ethylbenzene with benzoyl chloride to form ethylbenzophenone, a similar transformation, showed the formation of ortho (2%), meta (7%), and para (78%) isomers, highlighting the challenge in achieving high meta selectivity. oregonstate.edu

Table 1: Examples of Homogeneous Catalysis in Friedel-Crafts Acylation

CatalystAcylating AgentSubstrateProduct(s)Key Findings
AlCl₃Phthalic AnhydrideEthylbenzenePrimarily 2-(4-ethylbenzoyl)benzoic acid, with minor amounts of 2-(2-ethylbenzoyl)benzoic acid and 2-(3-ethylbenzoyl)benzoic acid.The ethyl group is a strong ortho, para-director, leading to a mixture of isomers.
AlCl₃Benzoyl ChlorideEthylbenzene4-ethylbenzophenone (78%), 2-ethylbenzophenone (2%), 3-ethylbenzophenone (B196072) (7%)Demonstrates the typical isomer distribution in the acylation of ethylbenzene. oregonstate.edu

Heterogeneous Catalysis

In an effort to develop more environmentally benign and economically viable processes, heterogeneous catalysts have been explored for Friedel-Crafts acylation reactions. These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and corrosion issues associated with traditional Lewis acids like AlCl₃. rsc.org

Examples of heterogeneous catalysts investigated for Friedel-Crafts acylation include sulfated zirconia, zeolites, and various clays. rsc.org For instance, sulfated zirconia has been shown to be an effective catalyst for the acylation of benzene with 4-chlorobenzoyl chloride, leading to the selective formation of 4-chlorobenzophenone. rsc.org While specific studies on the synthesis of "Benzoic acid, 2-(3-ethylbenzoyl)-" using heterogeneous catalysts are not widely reported, the principles can be extended. The use of shape-selective catalysts, such as certain zeolites, could potentially favor the formation of the less sterically hindered para isomer or, under specific pore constraints, might influence the meta/para product ratio.

Table 2: Heterogeneous Catalysts for Friedel-Crafts Acylation

CatalystReactantsKey Advantage
Sulfated ZirconiaBenzene, 4-chlorobenzoyl chlorideHigh activity and selectivity, reusable. rsc.org
Zinc Oxide (ZnO)Various arenes and acyl chloridesEconomical, efficient, and occurs on a solid surface. organic-chemistry.org
Graphite/Methanesulfonic AcidAromatic ethers, carboxylic acidsRegioselective acylation on a solid surface. organic-chemistry.org

Organocatalysis in Benzoic Acid, 2-(3-ethylbenzoyl)- Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering metal-free and often milder reaction conditions. In the context of Friedel-Crafts reactions, various organocatalysts have been developed for the asymmetric alkylation of aromatic compounds. beilstein-journals.orgacs.org

While specific applications of organocatalysis for the synthesis of "Benzoic acid, 2-(3-ethylbenzoyl)-" are not extensively documented, the development of organocatalytic Friedel-Crafts arylations of aldehydes and imines showcases the potential of this approach. beilstein-journals.orgrsc.org For instance, chiral phosphoric acids have been successfully employed in asymmetric aza-Friedel–Crafts reactions. beilstein-journals.org The development of organocatalysts that can effectively activate phthalic anhydride and control the regioselectivity of the acylation of ethylbenzene remains an area for future research. A metal- and halogen-free methodology for Friedel-Crafts acylation has been reported using methanesulfonic anhydride, which promotes the reaction of aryl and alkyl carboxylic acids, yielding aryl ketones with minimal waste. organic-chemistry.orgacs.org

Flow Chemistry and Green Chemistry Principles in Benzoic Acid, 2-(3-ethylbenzoyl)- Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org In the context of producing "Benzoic acid, 2-(3-ethylbenzoyl)-", this translates to using less toxic solvents, developing reusable catalysts, and improving energy efficiency.

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages that align with green chemistry principles. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. nih.gov The continuous flow synthesis of benzoic acid derivatives has been demonstrated, showcasing the potential for improved reaction times and selectivity. nih.gov

Applying these principles to the synthesis of "Benzoic acid, 2-(3-ethylbenzoyl)-" could involve:

Catalyst Replacement: Moving from stoichiometric AlCl₃ to catalytic amounts of more environmentally friendly Lewis acids or solid acid catalysts. rsc.orgbeilstein-journals.org

Solvent Selection: Replacing hazardous solvents like nitrobenzene with greener alternatives.

Process Intensification: Utilizing flow reactors to improve reaction control, reduce reaction times, and minimize waste generation.

Research into "greener" Friedel-Crafts acylations has explored methodologies that are metal- and halogen-free, such as using methanesulfonic anhydride, which generates minimal waste. organic-chemistry.orgacs.org The integration of these greener catalytic systems with flow chemistry technology holds significant promise for the sustainable production of "Benzoic acid, 2-(3-ethylbenzoyl)-" and related compounds.

Mechanistic Investigations of Benzoic Acid, 2 3 Ethylbenzoyl Chemical Transformations

Reaction Kinetics and Thermodynamic Studies of Benzoic Acid, 2-(3-ethylbenzoyl)-

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and feasibility of chemical transformations. For a compound like Benzoic acid, 2-(3-ethylbenzoyl)-, these studies would be crucial for understanding and optimizing its reactions, such as esterification, amidation, or other modifications of the carboxylic acid or benzoyl groups.

Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters. For instance, the esterification of benzoic acid with an alcohol is a common reaction. Research on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has shown the reaction to be first order with respect to benzoic acid. dnu.dp.ua Such studies allow for the calculation of activation energies (Ea) and pre-exponential factors (A), which are essential for predicting reaction behavior at different temperatures.

Thermodynamic studies, on the other hand, focus on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For example, in the esterification of benzoic acid with 1-butyl alcohol, the thermal effect of the reaction has been calculated, providing insight into whether the reaction releases or absorbs heat. dnu.dp.ua The solubility of benzoic acid and its derivatives in different solvent systems at various temperatures is another area where thermodynamic parameters of solvation have been evaluated. jbiochemtech.com

Table 1: Illustrative Kinetic and Thermodynamic Data for a Related Reaction (Esterification of Benzoic Acid)

ParameterValueConditionsReference
Activation Energy (Forward) 58.40 kJ·mol⁻¹Catalyzed by p-toluenesulfonic acid dnu.dp.ua
Activation Energy (Reverse) 57.70 kJ·mol⁻¹Catalyzed by p-toluenesulfonic acid dnu.dp.ua
Thermal Effect (ΔH) 622 J·mol⁻¹Temperature: 365.2–389.4 K dnu.dp.ua

This table is illustrative and based on data for benzoic acid, not specifically Benzoic acid, 2-(3-ethylbenzoyl)-.

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species—reaction intermediates and transition states—is key to unraveling a reaction mechanism. For Benzoic acid, 2-(3-ethylbenzoyl)-, these species would be identified through a combination of spectroscopic techniques and computational modeling.

In reactions such as Friedel-Crafts acylation, a common method for synthesizing benzoylbenzoic acids, an acylium ion intermediate is typically formed. ontosight.ai The stability of this intermediate can significantly influence the reaction's outcome and regioselectivity.

In other transformations, such as the reaction of benzoic acid with hydroxyl radicals in the atmosphere, a variety of addition and abstraction intermediates have been identified. nih.gov These intermediates are often highly reactive and can be detected using techniques like pulse radiolysis or laser flash photolysis. The transition states, which represent the highest energy point along the reaction coordinate, are typically characterized using computational methods. For example, in the reaction of benzoic acid with SO4- radicals, the potential energy barriers for reactions at different positions on the benzene (B151609) ring have been calculated. nih.gov

Solvent Effects and Reaction Medium Influence on Benzoic Acid, 2-(3-ethylbenzoyl)- Reactivity

The choice of solvent can dramatically impact the rate, selectivity, and even the mechanism of a reaction. For a molecule like Benzoic acid, 2-(3-ethylbenzoyl)-, with both polar (carboxylic acid) and nonpolar (aromatic rings, ethyl group) regions, solvent effects are particularly important.

Solvent polarity, proticity (ability to donate hydrogen bonds), and coordinating ability can all play a role. For instance, in the aerobic oxidation of aldehydes, a reaction related to the synthesis of carboxylic acids, the solvent has been shown to have a significant effect on product distribution. frontiersin.org Protic solvents, through hydrogen bonding, can stabilize certain transition states or intermediates, thereby favoring one reaction pathway over another. frontiersin.org Similarly, the use of ionic liquids as a reaction medium has been explored for the amidation of carboxylic acids with isocyanates, demonstrating the potential for novel solvent systems to improve reaction efficiency. researchgate.net

Table 2: Illustrative Solvent Effects on a Related Reaction (Aerobic Oxidation of 2-Ethylhexanal)

SolventTypeConversion of 2-ETH (%)Selectivity of 2-ETA (%)Reference
n-HexaneAprotic>92Lower frontiersin.org
AcetonitrileAprotic (polar)87.2- frontiersin.org
MethanolProtic<36>96 frontiersin.org
EthanolProtic<36>96 frontiersin.org
IsopropanolProtic<36>96 frontiersin.org

This table illustrates the principle of solvent effects on a related reaction and is not specific to Benzoic acid, 2-(3-ethylbenzoyl)-. 2-ETH: 2-Ethylhexanal, 2-ETA: 2-Ethylhexanoic acid.

Quantum Chemical Computations for Reaction Mechanism Validation

Quantum chemical computations, such as those based on Density Functional Theory (DFT), have become an indispensable tool for validating proposed reaction mechanisms and providing detailed insights into the electronic structure of molecules. For Benzoic acid, 2-(3-ethylbenzoyl)-, these methods could be used to:

Optimize molecular geometries: Determine the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate reaction energies: Predict the thermodynamics of a reaction by calculating the energies of all species involved.

Map potential energy surfaces: Identify the lowest energy pathways for a reaction and characterize the transition states connecting reactants and products.

Analyze molecular orbitals: Understand the reactivity of the molecule by examining its frontier molecular orbitals (HOMO and LUMO). researchgate.net

For example, DFT calculations have been used to study the reaction of benzoic acid with various radicals, providing detailed information about reaction barriers and the stability of different products. nih.gov Such studies can help to explain experimental observations and predict the outcomes of new reactions.

Table 3: Illustrative Calculated Parameters for a Benzoic Acid Derivative using DFT

ParameterCalculated Value (eV)MethodReference
HOMO Energy -DFT researchgate.net
LUMO Energy -DFT researchgate.net
HOMO-LUMO Gap -DFT researchgate.net

This table illustrates the types of parameters obtained from quantum chemical calculations for a benzoic acid derivative. Specific values are highly dependent on the exact molecule and computational method.

Reactivity and Derivatization of Benzoic Acid, 2 3 Ethylbenzoyl

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several transformations, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 2-(3-ethylbenzoyl)benzoic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. libretexts.orgdergipark.org.tr This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org For instance, the esterification of benzoic acid with alcohols like ethanol, butanol, and hexanol can be efficiently catalyzed by deep eutectic solvents (DES), ionic liquids, or ion exchange resins. dergipark.org.tr Catalysts such as tin(II) compounds, like tin(II) oxalate, have also been employed for the esterification of benzoic acid with alcohols. google.com The reaction conditions, including temperature and the choice of catalyst, can be optimized to achieve high yields of the desired ester. dergipark.org.trgoogle.comgoogle.com

Amidation: The carboxylic acid can also be converted to amides by reacting with amines. youtube.com This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com The reaction of a carboxylic acid with a primary or secondary amine yields an amide and water. youtube.com The amide bond formation is a fundamental reaction in organic synthesis, particularly in the construction of peptides and other biologically active molecules.

ReactionReagents and ConditionsProduct
EsterificationAlcohol (e.g., ethanol, propanol), Acid catalyst (e.g., H₂SO₄), HeatCorresponding ester
AmidationAmine (e.g., methylamine), Coupling agent (e.g., EDC) or conversion to acyl chlorideCorresponding amide

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group is generally resistant to reduction by mild reducing agents. However, it can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via a tetrahedral intermediate. It is important to note that LiAlH₄ will also reduce the ketone functionality of the benzophenone (B1666685) moiety. Therefore, selective reduction of the carboxylic acid would require protection of the ketone group.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. The aromatic rings of the molecule, however, can be oxidized under harsh conditions, but this typically leads to degradation of the molecule. youtube.com The oxidation of alkyl side chains on the benzene (B151609) ring, such as the ethyl group, to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com This would lead to a dicarboxylic acid derivative.

Transformations of the Benzophenone Ketone Functionality

The ketone group of the benzophenone core is another key site for chemical modification, allowing for a variety of nucleophilic addition, condensation, and photochemical reactions.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. pressbooks.publibretexts.org

Nucleophilic Additions: A wide range of nucleophiles can add to the ketone, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH₄, LiAlH₄), and cyanide ions. youtube.commasterorganicchemistry.com The addition of a Grignard reagent, for example, would result in the formation of a tertiary alcohol. The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. pressbooks.pub

Condensation Reactions: The ketone can undergo condensation reactions with amines and their derivatives. For instance, reaction with a primary amine in the presence of an acid catalyst can form an imine (Schiff base). These reactions proceed through a nucleophilic addition followed by dehydration.

ReactionReagents and ConditionsProduct
Nucleophilic AdditionGrignard reagent (e.g., CH₃MgBr), then H₃O⁺Tertiary alcohol
ReductionNaBH₄ or LiAlH₄, then H₃O⁺Secondary alcohol
CondensationPrimary amine (e.g., R-NH₂), Acid catalystImine

α-Functionalization Strategies

The carbon atoms adjacent to the ketone carbonyl group (α-carbons) can be functionalized. While direct enolate formation and subsequent alkylation can be challenging for benzophenones due to the presence of two aryl groups, strategies involving the generation of radical intermediates can be employed. For example, visible light-induced reactions can facilitate the α-arylation of ketones. nih.gov

Photochemical Reactions of the Ketone Group

Benzophenone and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, the ketone can be excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state can participate in various photochemical reactions, such as hydrogen abstraction and cycloadditions. The ability of the benzophenone triplet to abstract a hydrogen atom from a suitable donor is a key reaction in photochemistry and is often utilized in photopolymerization and other light-induced processes.

Cyclization and Rearrangement Reactions Involving Benzoic Acid, 2-(3-ethylbenzoyl)-

The 1,2-disubstituted pattern of the benzoic acid ring, combined with the ketone linkage, makes this molecule a prime candidate for intramolecular reactions, particularly acid-catalyzed cyclization.

Intramolecular Cyclization

The most significant reaction of 2-benzoylbenzoic acids is their conversion to anthraquinones through intramolecular cyclization. This reaction is a type of Friedel-Crafts acylation, where the carboxylic acid is activated by a strong acid and the pendant aryl ring acts as the nucleophile.

For Benzoic acid, 2-(3-ethylbenzoyl)-, treatment with a strong dehydrating acid, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), at elevated temperatures induces an intramolecular electrophilic attack from the activated carboxylic acid onto the ethylbenzoyl ring. google.comgoogle.comgoogle.com This is followed by dehydration to yield 2-ethylanthraquinone. google.comgoogle.com The cyclization occurs onto the position of the ethylbenzoyl ring that is ortho to the carbonyl bridge and para to the ethyl group.

The general process is as follows:

Protonation of the carboxylic acid by the strong acid to form a highly electrophilic acylium ion intermediate.

Intramolecular electrophilic attack by the acylium ion on the electron-rich ethylbenzoyl ring.

Deprotonation to restore aromaticity and subsequent dehydration to form the fused tricyclic anthraquinone (B42736) system.

Table 2: Typical Conditions for Cyclization of 2-Aroylbenzoic Acids

Starting MaterialReagentTemperatureProductReference
2-Benzoylbenzoic acidFuming Sulfuric Acid (20% SO₃)100°CAnthraquinone google.com
2-(4'-ethylbenzoyl)benzoic acidOleum (20% SO₃)100°C2-Ethylanthraquinone google.com
2-(4'-ethylbenzoyl)benzoic acidConcentrated Sulfuric Acid100-140°C2-Ethylanthraquinone google.com
2-Benzoylbenzoic acidSupported Phosphotungstic Acid (HPW)/SiO₂220°CAnthraquinone researchgate.net

This cyclization is a cornerstone of the industrial synthesis of many substituted anthraquinones, which are important precursors for dyes and have applications in various fields, including the production of hydrogen peroxide. google.comgoogle.com

Other Rearrangement Reactions

While the intramolecular cyclization is the most prominent reaction, the general class of keto-acids can theoretically undergo other rearrangements. However, specific examples involving Benzoic acid, 2-(3-ethylbenzoyl)- are not well-documented in the surveyed literature. General named reactions applicable to related structures include:

Benzilic Acid Rearrangement: This reaction typically involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy-carboxylic acids in the presence of a base. libretexts.org While the title compound is not a 1,2-diketone, derivatives or reaction intermediates with this functionality could potentially undergo such a rearrangement.

Baeyer-Villiger Rearrangement: This involves the oxidation of a ketone to an ester using a peracid. libretexts.org Application to the ketone within Benzoic acid, 2-(3-ethylbenzoyl)- would result in the insertion of an oxygen atom between the carbonyl carbon and one of the aromatic rings, leading to an ester linkage. The migratory aptitude of the aryl groups would determine the final product.

These potential rearrangements remain speculative without direct experimental evidence for this specific compound.

Advanced Spectroscopic and Analytical Methodologies in Benzoic Acid, 2 3 Ethylbenzoyl Research

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms and metabolic pathways through isotopic labeling. In the context of Benzoic acid, 2-(3-ethylbenzoyl)-, stable isotopes such as ¹³C, ²H, or ¹⁸O can be incorporated into the molecule to trace the fate of atoms during chemical transformations. HRMS provides the high mass accuracy required to distinguish between isotopologues and isobaric interferences. nih.govresearchgate.net

Isotopic labeling studies, analyzed by HRMS, can be designed to:

Elucidate Reaction Mechanisms: By synthesizing the compound using precursors labeled with stable isotopes (e.g., a ¹³C-labeled ethylbenzene (B125841) or a benzoyl chloride with an ¹⁸O-labeled carbonyl), the movement and retention of these labels in the final product and any byproducts can be tracked. This provides definitive evidence for proposed reaction pathways.

Trace Metabolic Pathways: If the compound is studied in a biological system, using isotopically labeled versions can help identify metabolic products. The characteristic mass shift of the labeled atoms allows for the selective detection of all related metabolites from a complex biological matrix. nih.gov

Quantify Analyte Concentration: Isotope Dilution Mass Spectrometry (IDMS), where a known amount of an isotopically labeled standard of Benzoic acid, 2-(3-ethylbenzoyl)- is added to a sample, is a gold-standard quantification method. The ratio of the signal from the native analyte to the labeled standard allows for highly accurate and precise concentration measurements, correcting for matrix effects and sample loss during workup.

The table below illustrates the expected mass shifts in an HRMS experiment for Benzoic acid, 2-(3-ethylbenzoyl)- (Molecular Formula: C₁₆H₁₄O₃) upon labeling with common stable isotopes.

Isotopic LabelLabeled PositionMolecular FormulaExact Mass (Da)Mass Shift (Δm/z)
None (Unlabeled)N/AC₁₆H₁₄O₃254.09430.0000
Carbon-13Single ¹³C Label¹³C¹⁵C H₁₄O₃255.0976+1.0033
Carbon-13Six ¹³C in Benzoyl Ring¹³C₆¹⁰C H₁₄O₃260.1144+6.0201
Oxygen-18Carboxylic Acid CarbonylC₁₆H₁₄O₂¹⁸O256.0986+2.0043
DeuteriumEthyl Group (d₅)C₁₆H₉D₅O₃259.1256+5.0313

This table is generated based on theoretical calculations for illustrative purposes.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While standard ¹H and ¹³C NMR spectra confirm the basic connectivity of Benzoic acid, 2-(3-ethylbenzoyl)-, advanced techniques are required to analyze its three-dimensional structure. semanticscholar.orgipb.pt The key conformational feature of this molecule is the dihedral angle between the two aromatic rings, which is influenced by the steric bulk of the ethyl group and potential intramolecular interactions.

Advanced NMR experiments applicable to this research include:

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic regions.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These techniques detect through-space correlations between protons that are close to each other (< 5 Å). For Benzoic acid, 2-(3-ethylbenzoyl)-, NOE correlations between the protons of the ethyl group and the protons on the adjacent benzoyl ring, or between protons on the two different aromatic rings, would provide direct evidence of the preferred solution-state conformation and the relative orientation of the rings.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, researchers can study the dynamics of conformational changes. Changes in chemical shifts or the coalescence of signals can provide information on the energy barriers to rotation around the single bonds connecting the carbonyl group and the aromatic rings. mdpi.com

The following table provides expected chemical shift ranges for the key nuclei in Benzoic acid, 2-(3-ethylbenzoyl)-, based on data from analogous structures. rsc.orgresearchgate.net

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HCarboxylic Acid (-COOH)10.0 - 13.0
¹HAromatic (Ar-H)7.2 - 8.2
¹HEthyl Methylene (B1212753) (-CH₂)2.6 - 2.8
¹HEthyl Methyl (-CH₃)1.2 - 1.4
¹³CCarbonyl (Ketone, C=O)195 - 200
¹³CCarbonyl (Acid, C=O)165 - 175
¹³CAromatic (Ar-C)125 - 145
¹³CEthyl Methylene (-CH₂)28 - 30
¹³CEthyl Methyl (-CH₃)14 - 16

This table is generated based on typical chemical shift values for analogous functional groups.

X-ray Crystallography for Solid-State Structure Elucidation of Benzoic Acid, 2-(3-ethylbenzoyl)- Derivatives

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. For carboxylic acids like Benzoic acid, 2-(3-ethylbenzoyl)-, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxyl groups. researchgate.net

A crystallographic study of a derivative would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles in the solid state, including the critical dihedral angle between the two aromatic rings.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, particularly the formation of the characteristic carboxylic acid dimer. researchgate.net It would also detail other non-covalent interactions that stabilize the crystal lattice.

Crystal Packing: How the molecules arrange themselves in the unit cell, providing insights into the material's macroscopic properties.

Below is a table of representative crystallographic data for a related compound, 3-[(2-acetylphenoxy)carbonyl]benzoic acid, illustrating the type of information obtained from an X-ray diffraction experiment. nih.gov

ParameterValue
Chemical FormulaC₁₆H₁₂O₅
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.5081 (10)
b (Å)7.4743 (6)
c (Å)13.9421 (11)
β (°)106.671 (3)
Volume (ų)1348.48 (18)
Z (molecules/unit cell)4
Key FeatureMolecules form dimers via O—H···O hydrogen bonds. nih.gov

Data sourced from the crystallographic study of 3-[(2-acetylphenoxy)carbonyl]benzoic acid. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are exceptionally sensitive to the chemical environment of functional groups, making them ideal for studying hydrogen bonding and conformational isomers. researchgate.netresearchgate.net

For Benzoic acid, 2-(3-ethylbenzoyl)-, key vibrational modes include:

O-H Stretch: In the solid state or concentrated solutions, the carboxylic acid O-H stretching vibration appears as a very broad band in the IR spectrum, typically in the 2500–3300 cm⁻¹ region. stmarys-ca.edustmarys-ca.edu This broadening is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.

C=O Stretches: The molecule possesses two distinct carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1680-1660 cm⁻¹. docbrown.infoijtsrd.com The exact positions of these bands are sensitive to both intra- and intermolecular interactions.

Aromatic Vibrations: C=C stretching vibrations within the aromatic rings are observed in the 1400–1600 cm⁻¹ region. stmarys-ca.edu

The following table lists the characteristic vibrational frequencies for benzoic acid derivatives.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Spectrum
O-H Stretch (H-bonded)Carboxylic Acid2500 - 3300 (very broad)FTIR
C-H StretchAromatic3000 - 3100FTIR, Raman
C-H StretchAliphatic (Ethyl)2850 - 2960FTIR, Raman
C=O StretchCarboxylic Acid1680 - 1710 (strong)FTIR, Raman
C=O StretchKetone1660 - 1680 (strong)FTIR, Raman
C=C StretchAromatic Ring1400 - 1600FTIR, Raman
C-O StretchCarboxylic Acid1210 - 1320FTIR
O-H BendCarboxylic Acid~920 (broad)FTIR

This table is generated based on established vibrational frequency data for benzoic acids and benzophenones. stmarys-ca.edudocbrown.infoijtsrd.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Asymmetric Synthesis

While Benzoic acid, 2-(3-ethylbenzoyl)- is itself an achiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become highly relevant if the molecule is used as a substrate in an asymmetric synthesis to produce a chiral derivative, or if it is analyzed by forming a diastereomeric complex with a chiral resolving agent. nih.govubc.cajasco-global.comnih.gov These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. libretexts.org

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis. nih.govsemanticscholar.org A common method involves reacting the carboxylic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric amide salts. These diastereomers will have distinct CD spectra. The magnitude of the CD signal, often measured as molar ellipticity [θ], is directly proportional to the concentration and enantiomeric excess of the chiral substance. rsc.orgnih.gov

A research workflow would involve:

Complexation: Reacting a sample containing an unknown ratio of enantiomers of a chiral derivative with an enantiopure chiral probe.

Calibration Curve: Preparing a series of standards with known enantiomeric excesses (e.g., 100% R, 75% R, 50:50 racemate, etc.) and measuring their CD response at a specific wavelength (typically at the maximum of a Cotton effect).

Sample Analysis: Measuring the CD response of the unknown sample under identical conditions and determining its ee by interpolating from the calibration curve. rsc.org

The table below shows hypothetical data for determining the ee of a chiral derivative using CD spectroscopy.

SampleEnantiomeric Excess (%)Molar Ellipticity [θ] at λ_max (deg·cm²·dmol⁻¹)
Standard 1100% (R-enantiomer)+5000
Standard 250% (R-enantiomer)+2500
Standard 30% (Racemic)0
Standard 450% (S-enantiomer)-2500
Standard 5100% (S-enantiomer)-5000
Unknown SampleTo be determined+3750

Based on this hypothetical data, the unknown sample would be determined to have an enantiomeric excess of 75% in favor of the R-enantiomer.

Theoretical and Computational Chemistry Studies of Benzoic Acid, 2 3 Ethylbenzoyl

Electronic Structure Calculations (DFT, Ab Initio) for Molecular Properties and Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

For Benzoic acid, 2-(3-ethylbenzoyl)-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry and compute key electronic descriptors. These calculations would reveal the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations would generate a map of the electrostatic potential (ESP) on the molecule's surface. The ESP would highlight regions of negative potential, likely around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Conformation Analysis and Potential Energy Surfaces of Benzoic Acid, 2-(3-ethylbenzoyl)-

The presence of several single bonds in Benzoic acid, 2-(3-ethylbenzoyl)- allows for multiple conformations. The relative orientation of the two phenyl rings and the conformation of the carboxylic acid group are of particular interest. Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.

A key conformational feature would be the dihedral angle between the two phenyl rings. Due to steric hindrance, a completely planar conformation is unlikely. The PES scan for the rotation around the bond connecting the benzoyl group to the benzoic acid moiety would likely reveal a twisted, low-energy conformation. Additionally, the orientation of the carboxylic acid group relative to the benzene (B151609) ring can exist in different forms. Studies on similar benzoic acids have shown the possibility of conformational polymorphism, where different crystal structures arise from different molecular conformations. nih.gov

The ethyl group on the second phenyl ring also has rotational freedom, which would contribute to the complexity of the conformational landscape. Identifying the global minimum energy structure is crucial for accurate predictions of other molecular properties.

Table 2: Hypothetical Low-Energy Conformers of Benzoic acid, 2-(3-ethylbenzoyl)-

Conformer Dihedral Angle (Ring 1 - Ring 2) Carboxylic Acid Orientation Relative Energy (kcal/mol)
A ~ 55° Syn-planar 0.00
B ~ -55° Syn-planar 0.00
C ~ 55° Anti-planar 1.5 - 2.5

Molecular Dynamics Simulations for Solvent Interactions and Supramolecular Assemblies

Molecular dynamics (MD) simulations can provide a dynamic picture of how Benzoic acid, 2-(3-ethylbenzoyl)- behaves over time, particularly in solution. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like toluene), one can study the solute-solvent interactions that influence its solubility and reactivity. nih.gov

In polar, protic solvents, MD simulations would likely show strong hydrogen bonding between the carboxylic acid group and the solvent molecules. nih.gov The carbonyl group of the benzophenone (B1666685) core would also act as a hydrogen bond acceptor. nih.gov In non-polar solvents, the simulations might reveal a tendency for the molecule to form self-associated structures, such as hydrogen-bonded dimers through the carboxylic acid groups, a common feature for benzoic acid derivatives. ucl.ac.uk These simulations can also shed light on the formation of larger supramolecular assemblies driven by π-π stacking interactions between the aromatic rings.

MD simulations are also instrumental in understanding the dynamic behavior that could be relevant to its function in various applications, such as its interaction with biological macromolecules or its role in the formation of larger chemical structures. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in computational chemistry for predicting the activity or property of a series of compounds based on their molecular structures. nih.govresearchgate.net For a class of compounds like substituted 2-benzoylbenzoic acids, a QSAR model could be developed to correlate their structural features with a specific property, such as their reactivity in a particular chemical reaction or a biological activity. nih.govresearchgate.net

To build a QSAR model for chemical reactivity, a set of related molecules, including Benzoic acid, 2-(3-ethylbenzoyl)-, would be synthesized or computationally designed. For each molecule, a series of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical relationship between these descriptors and the observed reactivity. The resulting QSAR model could then be used to predict the reactivity of new, untested compounds in the same class, guiding the design of molecules with desired properties. For instance, QSAR studies on benzophenone derivatives have been successfully used to predict their antimalarial activity. nih.govresearchgate.net

Table 3: Example of Descriptors for a QSAR Study of Substituted 2-Aroylbenzoic Acids

Compound Substituent (R) LogP Molar Refractivity LUMO Energy (eV) Observed Reactivity (Hypothetical)
1 H 3.1 65.2 -1.9 0.5
2 3-ethyl 3.9 74.5 -1.8 0.7
3 4-chloro 3.8 70.1 -2.1 0.6

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of a compound.

Infrared (IR) Spectroscopy: By performing frequency calculations (typically using DFT), a theoretical IR spectrum can be generated. For Benzoic acid, 2-(3-ethylbenzoyl)-, this would predict the characteristic stretching frequencies for the carbonyl (C=O) groups of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxyl group. These predictions can aid in the interpretation of experimental IR spectra. The formation of hydrogen-bonded dimers would be evident from shifts in the C=O and O-H stretching frequencies. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the predicted spectrum with the experimental one, researchers can confirm the structure of the synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For Benzoic acid, 2-(3-ethylbenzoyl)-, these calculations would likely predict π-π* transitions associated with the aromatic rings and n-π* transitions involving the carbonyl groups. Solvatochromic shifts, the change in absorption wavelength with solvent polarity, can also be modeled. nih.gov

Table 4: Predicted Key Spectroscopic Data for Benzoic acid, 2-(3-ethylbenzoyl)-

Spectroscopy Feature Predicted Wavenumber/Chemical Shift/Wavelength
IR C=O stretch (ketone) ~1660 cm⁻¹
IR C=O stretch (acid) ~1700 cm⁻¹ (monomer), ~1680 cm⁻¹ (dimer)
IR O-H stretch (acid) ~3500 cm⁻¹ (monomer), broad ~2500-3300 cm⁻¹ (dimer)
¹H NMR Carboxylic acid proton ~12-13 ppm
¹³C NMR Carbonyl carbon (ketone) ~195 ppm
¹³C NMR Carbonyl carbon (acid) ~168 ppm
UV-Vis n-π* transition ~340 nm

Advanced Applications of Benzoic Acid, 2 3 Ethylbenzoyl in Chemical Science and Technology

Role as a Synthetic Intermediate for Complex Organic Scaffolds

Benzoic acid, 2-(3-ethylbenzoyl)-, and its structural analogs, 2-acylbenzoic acids, are highly valued as versatile synthons in the construction of complex heterocyclic scaffolds. These scaffolds are fundamental components in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. The reactivity of the carboxylic acid and ketone functionalities allows for a variety of intramolecular cyclization reactions, leading to the formation of diverse and valuable organic structures.

One of the prominent applications of 2-acylbenzoic acids is in the synthesis of phthalazinone derivatives. researchgate.netnih.govnih.gov These nitrogen-containing heterocyclic compounds are of significant interest due to their wide spectrum of pharmacological activities. The synthesis typically involves the condensation of the 2-acylbenzoic acid with hydrazine (B178648) or its derivatives. This reaction provides a direct and efficient route to the phthalazinone core, which can be further functionalized to generate a library of compounds for biological screening. nih.gov

Recent research has highlighted green synthesis protocols, such as using microwave irradiation, to produce phthalazinone derivatives from 2-acylbenzoic acids, offering advantages like reduced reaction times and higher yields. researchgate.net The resulting complex organic scaffolds have shown potential in various therapeutic areas, including cancer treatment. For instance, certain phthalazinone derivatives have exhibited potent cytotoxicity against human colon cancer cell lines. researchgate.netnih.gov

The versatility of 2-(3-ethylbenzoyl)benzoic acid as a synthetic intermediate is further demonstrated by its potential to be transformed into other complex ring systems through various synthetic strategies, making it a valuable building block in organic synthesis.

Complex Organic Scaffold Synthetic Precursor Key Reaction Type Significance of Scaffold
Phthalazinones2-Acylbenzoic acidsCondensation with hydrazinesPharmacological activities, including anticancer
Isoindolinones2-Benzoylbenzoic acid derivativesIntramolecular cyclizationBiologically active compounds
Isochromanones2-Acylbenzoic acidsCyclization reactionsNatural products and bioactive molecules

Potential in Materials Science: Photopolymerization Initiators and UV Absorbers

The benzophenone (B1666685) moiety within Benzoic acid, 2-(3-ethylbenzoyl)- suggests its potential utility in materials science, particularly as a photopolymerization initiator and a UV absorber. Benzophenone and its derivatives are well-known for their photochemical properties, which are harnessed in various industrial applications.

Photopolymerization Initiators:

Benzophenone-based compounds are classic Type II photoinitiators. researchgate.net Upon absorption of UV light, the benzophenone unit is excited to a triplet state. This excited state can then abstract a hydrogen atom from a co-initiator, such as an amine, to generate free radicals. These radicals initiate the polymerization of monomers, like acrylates, leading to the formation of a cross-linked polymer network. This process is fundamental to UV curing technologies used in coatings, inks, and adhesives. researchgate.net While direct studies on the photopolymerization efficiency of Benzoic acid, 2-(3-ethylbenzoyl)- are not extensively documented, its structural similarity to other benzophenone carboxylic acids suggests it could function in a similar capacity. The presence of the carboxylic acid group could also influence solubility and interaction with other components in a formulation.

UV Absorbers:

Benzophenone derivatives are widely used as UV absorbers to protect materials from photodegradation. researchgate.netresearchgate.netnih.gov They absorb harmful UV radiation and dissipate the energy as heat, thus preventing the breakdown of the polymer matrix. The conjugated system of the two aromatic rings and the carbonyl group in Benzoic acid, 2-(3-ethylbenzoyl)- allows for the absorption of UV light, particularly in the UVA and UVB regions of the spectrum. The specific absorption wavelengths can be influenced by substituents on the aromatic rings. The hydroxylated derivatives of benzophenone are particularly effective as they can dissipate the absorbed energy through intramolecular hydrogen bonding and tautomerization. researchgate.net Although Benzoic acid, 2-(3-ethylbenzoyl)- itself is not hydroxylated, its core structure is the basis for more complex UV stabilizers.

Property Mechanism Application
Photopolymerization InitiationUV absorption followed by hydrogen abstraction to form initiating radicals.UV curing of coatings, inks, and adhesives.
UV AbsorptionAbsorption of UV radiation by the benzophenone chromophore and dissipation of energy.Protection of polymers and other materials from photodegradation.

Application in Supramolecular Chemistry as a Ligand or Building Block

The carboxylic acid group in Benzoic acid, 2-(3-ethylbenzoyl)- makes it an excellent candidate for use as a ligand or building block in supramolecular chemistry. The ability of carboxylic acids to coordinate with metal ions has been extensively utilized in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. brieflands.comrsc.orgabechem.com

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. brieflands.com Benzoic acid and its derivatives are common ligands in MOF synthesis. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of diverse network topologies. mdpi.com

The study of coordination polymers with related benzophenone-dicarboxylic acids has demonstrated the formation of one-, two-, and three-dimensional networks with interesting structural motifs. rsc.org These findings underscore the potential of Benzoic acid, 2-(3-ethylbenzoyl)- to act as a versatile building block for the rational design of novel supramolecular architectures with tailored functionalities.

Use in Analytical Method Development for Chemical Sensing (Non-Biological)

The development of robust and selective chemical sensors is a critical area of analytical chemistry. While direct applications of Benzoic acid, 2-(3-ethylbenzoyl)- in this field are not extensively documented, its structural features suggest potential for its use in the construction of chemosensors, particularly for the detection of metal ions.

The general strategy for creating a chemosensor involves integrating a recognition unit (receptor) with a signaling unit (transducer). The benzophenone and benzoic acid moieties in the target molecule can act as potential binding sites for analytes. For instance, the carboxylate group can coordinate with metal ions, and the carbonyl group can also participate in binding. Upon binding of an analyte, a change in the photophysical properties of the molecule, such as fluorescence or UV-Vis absorbance, can occur, providing a detectable signal. rsc.orgnih.govnih.gov

Electrochemical sensors represent another avenue for the application of such compounds. Modified electrodes, where a specific chemical recognition element is immobilized on the electrode surface, are widely used for the sensitive and selective detection of various analytes. researchgate.netchemisgroup.usrsc.orgepa.govmdpi.com A compound like Benzoic acid, 2-(3-ethylbenzoyl)- could potentially be incorporated into a carbon paste electrode or other types of modified electrodes. The interaction of the modified electrode with a target analyte could then be monitored through techniques like cyclic voltammetry or differential pulse voltammetry. researchgate.net For example, sensors based on other benzoic acid derivatives have been developed for the detection of metal ions in environmental samples. rsc.org

Although specific research on Benzoic acid, 2-(3-ethylbenzoyl)- as a chemical sensor is limited, the principles of sensor design and the known properties of its constituent functional groups point towards its potential in this area, warranting further investigation.

Contribution to New Catalyst Design or Ligand Development

The field of catalysis continuously seeks novel ligands that can fine-tune the activity and selectivity of metal catalysts. The structure of Benzoic acid, 2-(3-ethylbenzoyl)- offers potential for its use as a ligand in the design of new homogeneous and heterogeneous catalysts.

The carboxylate functionality can coordinate to a variety of transition metals, such as palladium, rhodium, and copper, which are known to be active in a wide range of catalytic transformations. nih.govrsc.orgcapes.gov.brrsc.org For instance, palladium complexes are extensively used in cross-coupling reactions, while rhodium complexes are prominent in hydroformylation. rsc.org The electronic and steric properties of the ligand play a crucial role in determining the outcome of the catalytic reaction. The 3-ethylbenzoyl group in the target molecule would impart specific steric bulk and electronic character to a metal center, which could influence the catalyst's performance.

Moreover, metal complexes of aroylhydrazones, which can be synthesized from 2-acylbenzoic acids, have shown catalytic activity in oxidation reactions. This suggests that derivatives of Benzoic acid, 2-(3-ethylbenzoyl)- could also serve as precursors to catalytically active species.

The immobilization of metal complexes onto solid supports is a key strategy for developing recyclable heterogeneous catalysts. The carboxylic acid group of Benzoic acid, 2-(3-ethylbenzoyl)- could be used to anchor a metal complex to a support material. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts.

While the direct application of Benzoic acid, 2-(3-ethylbenzoyl)- as a ligand in catalysis is an area that requires more focused research, the fundamental principles of ligand design and coordination chemistry suggest its potential to contribute to the development of new and improved catalytic systems.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Synthesis Prediction

Table 1: Hypothetical AI/ML-Predicted Conditions for Friedel-Crafts Acylation

ParameterTraditional MethodAI-Optimized PredictionPredicted Yield (%)Confidence Score
CatalystAnhydrous AlCl₃Zeolite H-BEA92%0.95
SolventDichloromethane2-Methyltetrahydrofuran (B130290)90%0.93
Temperature0°C to RT-10°C94%0.96
Reactant Ratio1.2:1 (Acyl Chloride:Arene)1.05:1 (Acyl Chloride:Arene)91%0.94

This table is illustrative and represents the type of output an advanced ML model could generate for the synthesis of diaryl ketones.

Exploration of Sustainable Synthesis Pathways for Benzoic Acid, 2-(3-ethylbenzoyl)-

The chemical industry's shift towards green chemistry has spurred research into more environmentally benign synthesis methods for diaryl ketones. Traditional methods like the Friedel-Crafts acylation often rely on stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and halogenated solvents, which pose environmental and disposal challenges. google.com

Future research will focus on several key areas to create sustainable pathways:

Catalysis: Developing reusable, solid acid catalysts like zeolites or clays (B1170129) to replace single-use Lewis acids. Another promising area is the use of iron-catalyzed arylations, which are more economical and environmentally friendly. nih.gov

Alternative Solvents: Employing green solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass, has already shown success in the continuous flow synthesis of related ketones. nih.gov

Energy Sources: Utilizing alternative energy sources like solar power for photo-Friedel-Crafts acylations presents a novel, green approach to synthesizing diaryl ketones. researchgate.net

CO Surrogates: The development of solid carbon monoxide (CO) surrogates, such as those based on cellulose (B213188) or mannitol, offers a safer and more manageable alternative for carbonylative coupling reactions to produce ketones. researchgate.net

Table 2: Comparison of Synthesis Methods for Diaryl Ketones

MethodCatalystSolventSustainability AspectReference
Traditional Friedel-CraftsAlCl₃ (stoichiometric)DichloromethaneHigh waste, hazardous solvent google.com
Iron-Catalyzed ArylationIron saltsVariousLow-cost, less toxic metal nih.gov
Solar PhotoacylationNone (solar energy)Benzene (B151609)/AldehydeUses renewable energy researchgate.net
Flow SynthesisGrignard/Acyl Chloride2-MeTHF (bio-derived)Safer, efficient, green solvent nih.gov
Carbonylative CouplingPalladiumVariousUse of safe CO surrogates researchgate.net

Discovery of Novel Reactivity Patterns for Benzoic acid, 2-(3-ethylbenzoyl)-

While the synthesis of Benzoic acid, 2-(3-ethylbenzoyl)- is a primary focus, understanding its reactivity is crucial for unlocking new applications. The molecule possesses several reactive sites: the carboxylic acid group, the ketone carbonyl, and the aromatic rings.

Future research will likely explore:

Selective Reductions: Developing methods to selectively reduce either the ketone or the carboxylic acid. While aggressive reagents can reduce the ketone to a methylene (B1212753) group, gentler, more selective methods like the Mozingo reduction (using Raney nickel) could be explored to preserve other functional groups. youtube.com

Ortho-Functionalization: Investigating directed ortho-metalation or C-H activation strategies to introduce new functional groups onto the aromatic rings adjacent to the existing substituents. This could lead to a diverse library of derivatives with unique properties.

Photochemical Reactions: The benzophenone (B1666685) core is a well-known photosensitizer. Research into the specific photochemical behavior of Benzoic acid, 2-(3-ethylbenzoyl)- could lead to applications in photopolymerization or as a photocatalyst for organic transformations.

Derivatization of the Carboxylic Acid: Moving beyond simple ester or amide formation to create more complex structures, such as linking the molecule to polymers or biological macromolecules. preprints.org

Development of High-Throughput Screening for Chemical Transformations

To accelerate the discovery of optimal synthesis conditions and novel reactions, high-throughput screening (HTS) is an indispensable tool. sigmaaldrich.com HTS allows for the parallel execution of hundreds or even thousands of reactions, enabling rapid exploration of a vast chemical space. researchgate.net

For Benzoic acid, 2-(3-ethylbenzoyl)-, HTS can be applied to:

Catalyst Screening: Rapidly testing a wide array of catalysts, ligands, and additives for the primary synthesis reaction (e.g., Friedel-Crafts acylation or Suzuki-Miyaura coupling). sigmaaldrich.com Companies now offer screening kits with pre-weighed catalysts to streamline this process. sigmaaldrich.com

Reaction Condition Optimization: Systematically varying parameters like temperature, solvent, and reactant concentration to quickly identify the optimal conditions for yield and purity.

New Reaction Discovery: Testing the reactivity of Benzoic acid, 2-(3-ethylbenzoyl)- against a diverse set of reagents to uncover new chemical transformations and products.

Design of New Functional Materials incorporating Benzoic Acid, 2-(3-ethylbenzoyl)- Substructures

The rigid, conjugated structure of diaryl ketones makes them attractive building blocks for advanced functional materials. The benzophenone moiety is known to be essential for the activity of certain classes of compounds, such as novel antibacterial agents. nih.gov The presence of both a carboxylic acid and an ethyl-substituted aromatic ring in Benzoic acid, 2-(3-ethylbenzoyl)- offers unique opportunities for material design.

Potential research directions include:

Polymer Science: Incorporating the molecule as a monomer into polyesters, polyamides, or other polymers. The benzophenone substructure can enhance thermal stability, UV resistance, or introduce photo-crosslinking capabilities. The carboxylic acid provides a reactive handle for polymerization, while the ethyl group can influence solubility and chain packing.

Metal-Organic Frameworks (MOFs): Using the carboxylic acid group to act as a linker to connect metal nodes, forming porous, crystalline materials. The internal pores of such MOFs could be tailored for applications in gas storage, separation, or catalysis, with the benzophenone unit potentially influencing the framework's electronic properties or guest interactions. acs.org

Antimicrobial Agents: Building on research that shows benzophenone-containing compounds can act as antibacterial agents by disrupting the cell membrane, new derivatives of Benzoic acid, 2-(3-ethylbenzoyl)- could be designed and synthesized as potential new antibiotics. nih.govnih.gov

Pharmaceutical Intermediates: The core structure is related to intermediates used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals, suggesting its potential as a scaffold for new drug discovery programs. ontosight.airesearchgate.net

Q & A

Q. What are the common synthetic routes for synthesizing 2-(3-ethylbenzoyl)benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : A typical synthesis involves Friedel-Crafts acylation of benzoic acid derivatives with 3-ethylbenzoyl chloride under anhydrous conditions. Intermediates should be purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy to confirm functional groups and regioselectivity. Mass spectrometry (ESI-MS) can verify molecular weight. For example, intermediates like 3-ethylbenzoyl chloride should exhibit characteristic carbonyl stretching (~1750 cm1^{-1}) in IR .

Q. How can researchers ensure the purity and structural integrity of 2-(3-ethylbenzoyl)benzoic acid during synthesis?

  • Methodological Answer : Purity is assessed via HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement . Thermal stability can be evaluated using differential scanning calorimetry (DSC) to detect melting points and decomposition temperatures .

Q. What safety protocols are critical when handling 2-(3-ethylbenzoyl)benzoic acid in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Storage should be in airtight containers at 2–8°C. Spill management involves neutralization with sodium bicarbonate and disposal per hazardous waste regulations, as outlined in safety data sheets (SDS) for structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing 2-(3-ethylbenzoyl)benzoic acid?

  • Methodological Answer : Design a central composite design (CCD) to vary factors like temperature (60–120°C), catalyst concentration (0.5–2.5 mol%), and reaction time (2–12 hours). Analyze yield data using ANOVA to identify significant parameters. For instance, a study on benzoic acid derivatives achieved a 92% yield by optimizing temperature and catalyst load via RSM .

Q. What computational tools are effective in predicting the crystallographic behavior of 2-(3-ethylbenzoyl)benzoic acid?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict molecular geometry and electron density. Pair these with SHELXL for refining crystallographic data to resolve disorder or twinning in crystals. Comparative analysis of calculated vs. experimental bond lengths (e.g., C=O at ~1.21 Å) validates accuracy .

Q. How can researchers resolve contradictions in spectroscopic data for 2-(3-ethylbenzoyl)benzoic acid derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) may require 2D techniques like 1H^1H-1H^1H COSY or HSQC to assign peaks. For mass spectrometry anomalies, high-resolution MS (HRMS) or isotopic labeling can distinguish between isobaric fragments. Cross-validate with X-ray structures to confirm assignments .

Q. What strategies are used to study the metabolic pathways of 2-(3-ethylbenzoyl)benzoic acid in biological systems?

  • Methodological Answer : Radiolabel the compound with 14C^{14}C at the ethylbenzoyl group and track metabolites via LC-MS/MS in in vitro hepatocyte models. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using enzymatic assays and compare with databases like HMDB .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.